molecular formula C15H13N3O2S B2996805 5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 122772-15-0

5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2996805
CAS RN: 122772-15-0
M. Wt: 299.35
InChI Key: ZLDCPTIFEDXPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group and a 4-hydroxy-3-methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibition

  • Synthesis and Gravimetric Studies : A derivative, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), demonstrates superior inhibition efficiency against the corrosion of mild steel in corrosive environments. The adsorption of ATH fits well with the Langmuir isotherm model, indicating its potential as a corrosion inhibitor Al-amiery et al., 2020.

Antimicrobial Activities

  • Synthesis and Antibacterial Evaluation : New Schiff bases derived from 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione showed significant antiproliferative activity against bacterial strains, particularly Acinetobacter calcoaceticus. These findings suggest their potential as novel antimicrobial agents Dilmaghani et al., 2015.

Anti-cancer and Anti-inflammatory Activities

  • Molecular Docking Studies on EGFR Inhibitors : A study on benzimidazole derivatives bearing 1,2,4-triazole, including a derivative similar to the compound of interest, explored their anti-cancer properties through density functional theory and molecular docking. These derivatives showed potential as EGFR inhibitors, indicating possible applications in cancer treatment Karayel, 2021.

Luminescent and Nonlinear Optical Properties

  • Experimental and DFT Study : The compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione was synthesized and characterized, showing significant nonlinear optical properties, suggesting its use in photophysical applications Nadeem et al., 2017.

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study highlighted the efficient regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, providing a new pathway to synthesize various derivatives of 1,2,4-triazole, including the compound of interest. This method expands the toolkit for chemical synthesis of potentially biologically active triazole derivatives Mansueto et al., 2014.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-13-9-10(7-8-12(13)19)14-16-17-15(21)18(14)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCPTIFEDXPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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